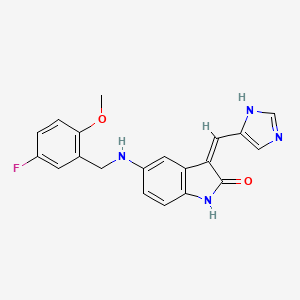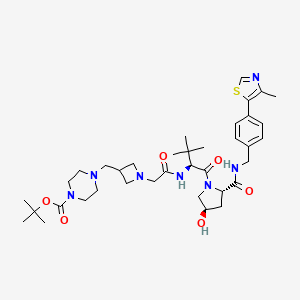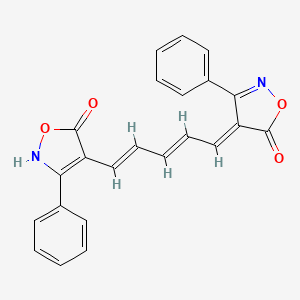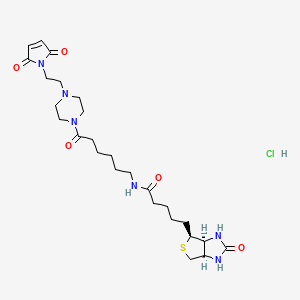
Biotin-PEAC5-maleimide (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEAC5-maleimide (hydrochloride) is a biochemical assay reagent used in various scientific research applications. It is known for its ability to label proteins and peptides, particularly those containing sulfhydryl groups. The compound is often used in biotinylation processes, where biotin is attached to proteins or other molecules to facilitate detection and purification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEAC5-maleimide (hydrochloride) involves the reaction of biotin with a maleimide derivative. The process typically includes the following steps:
Biotinylation: Biotin is reacted with a linker molecule, such as N-(6-aminohexanoyl)-N’-(2-maleimidoethyl)piperazine, to form the biotinylated intermediate.
Maleimide Coupling: The biotinylated intermediate is then reacted with a maleimide derivative under mild conditions to form Biotin-PEAC5-maleimide.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production of Biotin-PEAC5-maleimide (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and maleimide derivatives are reacted in controlled environments.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEAC5-maleimide (hydrochloride) primarily undergoes substitution reactions, particularly with sulfhydryl groups in proteins and peptides. The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents include biotin, maleimide derivatives, and various solvents such as dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS).
Conditions: Reactions are typically carried out at neutral pH (6.5-7.5) and at room temperature or slightly elevated temperatures.
Major Products
The major product of the reaction is a biotinylated protein or peptide, where the biotin-PEAC5-maleimide is covalently attached to the sulfhydryl group of the target molecule.
Wissenschaftliche Forschungsanwendungen
Biotin-PEAC5-maleimide (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in biotinylation reactions to label and detect proteins and peptides.
Biology: Facilitates the study of protein-protein interactions, protein localization, and protein function.
Medicine: Used in diagnostic assays and therapeutic research to track and target specific proteins.
Industry: Employed in the production of biotinylated antibodies and other biotinylated reagents for various applications.
Wirkmechanismus
Biotin-PEAC5-maleimide (hydrochloride) exerts its effects through the formation of stable thioether bonds with sulfhydryl groups in proteins and peptides. The maleimide group reacts specifically with thiol groups, resulting in the covalent attachment of biotin to the target molecule. This biotinylation allows for subsequent detection and purification using avidin or streptavidin-based methods.
Vergleich Mit ähnlichen Verbindungen
Biotin-PEAC5-maleimide (hydrochloride) is unique in its ability to form stable thioether bonds with sulfhydryl groups. Similar compounds include:
Biotin-PEG-maleimide: Contains a polyethylene glycol (PEG) spacer for increased solubility.
Biotin-NHS ester: Reacts with primary amines instead of thiol groups.
Biotin-hydrazide: Reacts with aldehyde groups in oxidized carbohydrates.
Biotin-PEAC5-maleimide (hydrochloride) stands out due to its specific reactivity with thiol groups and its stability in aqueous solutions.
Eigenschaften
Molekularformel |
C26H41ClN6O5S |
|---|---|
Molekulargewicht |
585.2 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[2-(2,5-dioxopyrrol-1-yl)ethyl]piperazin-1-yl]-6-oxohexyl]pentanamide;hydrochloride |
InChI |
InChI=1S/C26H40N6O5S.ClH/c33-21(7-4-3-6-20-25-19(18-38-20)28-26(37)29-25)27-11-5-1-2-8-22(34)31-15-12-30(13-16-31)14-17-32-23(35)9-10-24(32)36;/h9-10,19-20,25H,1-8,11-18H2,(H,27,33)(H2,28,29,37);1H/t19-,20-,25-;/m0./s1 |
InChI-Schlüssel |
NJHCMPNCTQGYDC-VZZZFAHMSA-N |
Isomerische SMILES |
C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4.Cl |
Kanonische SMILES |
C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


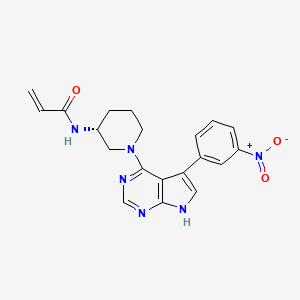
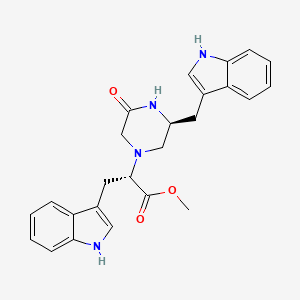

![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
